molecular formula C26H28Cl2N4O2 B1663266 4-((6-氯-2-甲氧基吖啶-9-基)氨基)-2-((4-甲基哌嗪-1-基)甲基)苯酚 CAS No. 500565-15-1

4-((6-氯-2-甲氧基吖啶-9-基)氨基)-2-((4-甲基哌嗪-1-基)甲基)苯酚

货号 B1663266
CAS 编号: 500565-15-1
分子量: 499.4 g/mol
InChI 键: SUSDGTMJKOGWSZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol, also known as CMAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.

科学研究应用

Cancer Research

HM03 has been identified as a potent and selective inhibitor of HSPA5 (Heat shock 70kDa protein 5), which is also known as Bip or Grp78 . This protein is involved in cancer cell survival, making HM03 a significant compound in cancer research. It exhibits a prominent inhibition effect, leading to reduced survival of cancer cells at certain concentrations .

Drug Development

Due to its selective inhibition properties, HM03 is a candidate for drug development, especially in targeting diseases where HSPA5 plays a crucial role. Its ability to become cytotoxic at concentrations higher than the effective concentrations opens avenues for developing targeted cancer therapies .

Molecular Biology Studies

HM03’s interaction with HSPA5 can be used to study the molecular biology of stress responses within cells. Since HSPA5 is a stress response protein, HM03 can help in understanding how cells cope with stressful conditions like hypoxia or nutrient deprivation which are common in tumor environments .

Biochemical Assays

Researchers utilize HM03 in biochemical assays to investigate its inhibitory effects on HSPA5. These assays help in determining the potency and efficacy of HM03 as an inhibitor and its potential therapeutic index .

Structural Biology

The design of HM03 is based on structural biology principles. Studies involving HM03 can provide insights into the structure-activity relationship (SAR) of HSPA5 inhibitors, which is crucial for the rational design of new therapeutic agents .

Pharmacological Research

HM03’s pharmacological profile, including its toxicity, metabolism, and bioavailability, is an area of active research. Understanding these aspects is essential for advancing HM03 from preclinical studies to clinical trials .

These are some of the primary fields where HM03 is being applied in scientific research. Each application provides valuable insights that contribute to our understanding and treatment of diseases, particularly cancer.

Network of Cancer Research MedChemExpress GLPBIO

属性

IUPAC Name

4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O2/c1-30-9-11-31(12-10-30)16-17-13-19(4-8-25(17)32)28-26-21-6-3-18(27)14-24(21)29-23-7-5-20(33-2)15-22(23)26/h3-8,13-15,32H,9-12,16H2,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSDGTMJKOGWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)NC3=C4C=C(C=CC4=NC5=C3C=CC(=C5)Cl)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol
Reactant of Route 2
Reactant of Route 2
4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol
Reactant of Route 3
Reactant of Route 3
4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol
Reactant of Route 4
Reactant of Route 4
4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol
Reactant of Route 5
4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol
Reactant of Route 6
4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol

Q & A

Q1: What is the primary mechanism of action of HM03?

A: HM03 acts as an inhibitor of the ERCC1-XPF endonuclease, a critical enzyme involved in various DNA repair pathways, including nucleotide excision repair (NER) and interstrand crosslink repair []. By inhibiting ERCC1-XPF, HM03 hinders the repair of DNA damage, potentially leading to the accumulation of DNA lesions and ultimately cell death, particularly in cancer cells.

Q2: How does the structure of HM03 contribute to its inhibitory activity against ERCC1-XPF?

A: While the provided research primarily focuses on HM03 as an ERCC1-XPF inhibitor [], it does mention the synthesis of seven novel HM03 derivatives designed to interact with the XPF double helix-hairpin-helix (HhH2) domain, which is crucial for ERCC1-XPF heterodimerization. This suggests that modifications within the HM03 structure, particularly those influencing interactions with the XPF HhH2 domain, can impact its inhibitory activity. Further research is needed to fully elucidate the structure-activity relationship of HM03 and its derivatives.

Q3: What evidence supports the potential of HM03 as an anti-cancer agent?

A: The research highlights the ability of HM03 to sensitize colorectal cancer cells to UV radiation and cyclophosphamide, a DNA-damaging chemotherapeutic agent []. This sensitization suggests that HM03 could enhance the efficacy of existing cancer treatments that rely on DNA damage.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。